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Compound of Interest

Compound Name: 5-Bromo-1,6-dimethyl-1H-indazole

Cat. No.: B1371561 Get Quote

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in

medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an

effective bioisostere for native structures like indoles, often conferring superior metabolic

stability and pharmacokinetic profiles.[3] Within this important class of heterocycles, 5-Bromo-
1,6-dimethyl-1H-indazole has emerged as a particularly valuable building block. Its strategic

substitution pattern—a bromine atom ripe for cross-coupling, a fixed N-methylation to prevent

tautomerism, and a C6-methyl group for steric and electronic modulation—makes it an

exceptionally versatile precursor for the synthesis of complex therapeutic agents.[4][5]

This guide provides a comprehensive technical overview of 5-Bromo-1,6-dimethyl-1H-
indazole, designed for researchers and scientists in the field of drug development. We will

delve into its core physicochemical properties, explore logical synthetic strategies, and illustrate

its application as a foundational scaffold in the construction of novel bioactive molecules,

particularly in oncology.[4]

Physicochemical and Structural Characteristics
5-Bromo-1,6-dimethyl-1H-indazole is typically an off-white solid at room temperature.[4][5]

The molecule's hydrophobic nature makes it soluble in common organic solvents.[5] The core

of its utility lies in its bicyclic indazole structure, with specific substitutions that dictate its

reactivity.[5] The N1-methyl group prevents the tautomerism often seen in N-unsubstituted

indazoles, ensuring regiochemical control in subsequent reactions.[6][7] The bromine atom at

the 5-position is the primary reactive handle for introducing molecular diversity, while the methyl
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group at the 6-position can influence binding interactions and pharmacokinetic properties in

final drug candidates.[5]

Table 1: Core Properties of 5-Bromo-1,6-dimethyl-1H-indazole

Property Value Source(s)

CAS Number 1159511-81-5 [4][8]

Molecular Formula C₉H₉BrN₂ [4][9]

Molecular Weight 225.09 g/mol [4]

Appearance Off-white solid [4]

Purity ≥95% (HPLC) [4][8]

SMILES
CN1C=2C(=CC(Br)=C(C)C2)C

=N1
[5][10]

InChI Key
GDVORDVVHXRNAP-

UHFFFAOYSA-N
[5][10]

Storage Conditions Store at 0-8°C [4]

Synthetic Pathways and Methodologies
The synthesis of specifically substituted indazoles requires careful strategic planning to ensure

correct regiochemistry. Direct methylation of a 5-bromo-indazole precursor often yields an

undesired mixture of N1 and N2-methylated isomers, necessitating complex purification.[11]

Therefore, more controlled, multi-step syntheses are preferred to guarantee the formation of

the desired 5-Bromo-1,6-dimethyl-1H-indazole isomer.

A logical and authoritative approach involves building the indazole ring from a suitably

substituted benzene precursor. This ensures the positions of the bromo and methyl groups are

set before the heterocyclic ring is formed, providing unambiguous regiochemical control.
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Step 1: Nitration

Step 2: Reduction

Step 3: Diazotization & Cyclization

Step 4: N-Methylation

4-Bromo-3-methyl-toluene

4-Bromo-1,2-dimethyl-5-nitrobenzene

HNO₃ / H₂SO₄

5-Bromo-3,4-dimethylaniline

Fe / HCl or H₂, Pd/C

6-Bromo-4,5-dimethyl-benzenediazonium

NaNO₂ / HCl

5-Bromo-6,7-dimethyl-1H-indazole (Isomer)

Intramolecular Cyclization

5-Bromo-1,6-dimethyl-1H-indazole (Target)

5-Bromo-6-methyl-1H-indazole 
 (Correct Precursor)

CH₃I / Base (e.g., K₂CO₃)

4-Bromo-2-fluoro-5-methylbenzaldehyde

Condensation with Methylhydrazine

CH₃NHNH₂

Hydrazone Intermediate

Intramolecular Nucleophilic 
 Aromatic Substitution (SNAr)

Heat / Base

5-Bromo-1,6-dimethyl-1H-indazole
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Caption: Conceptual Synthetic Workflow for Indazole Synthesis.
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Representative Protocol: Regiocontrolled Synthesis
This protocol is a representative methodology based on established indazole synthesis

principles, such as those involving cyclization of substituted hydrazones, which provides

superior regiochemical control.

Step 1: Synthesis of N'-(4-bromo-2-fluoro-5-methylbenzylidene)-N-methylhydrazine

To a solution of 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in ethanol, add

methylhydrazine (1.1 eq).

Add a catalytic amount of acetic acid to the mixture.

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the

hydrazone intermediate by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure. The crude

product can be purified by recrystallization or column chromatography.

Causality: The reaction between an aldehyde and a hydrazine forms a hydrazone. Using

methylhydrazine at this stage definitively sets the eventual position of the N1-methyl group,

avoiding the isomeric mixtures common with post-cyclization alkylation.

Step 2: Intramolecular Cyclization to form 5-Bromo-1,6-dimethyl-1H-indazole

Dissolve the hydrazone intermediate from Step 1 in a high-boiling point polar aprotic solvent,

such as DMSO or DMF.[11]

Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride (2.0

eq).

Heat the reaction mixture to 100-150°C for 8-12 hours, monitoring by TLC until the starting

material is consumed.[11]

Cool the reaction to room temperature and carefully quench with water.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 5-Bromo-1,6-
dimethyl-1H-indazole.

Causality: The strong base deprotonates the hydrazine N-H, creating a potent intramolecular

nucleophile. This attacks the aromatic ring at the carbon bearing the fluorine atom—an

excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions—to form the five-

membered pyrazole ring, completing the indazole scaffold.

Protocol Validation: The identity and purity of the final product must be confirmed through

standard analytical techniques.

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

Mass Spectrometry (MS): To verify the molecular weight (225.09 g/mol ).[4]

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

compound (typically ≥95%).[4][8]

Applications in Research and Drug Development
5-Bromo-1,6-dimethyl-1H-indazole is primarily utilized as a key intermediate in the synthesis

of pharmaceuticals, especially in the development of anti-cancer agents.[4] The indazole core

is a key feature in numerous kinase inhibitors, and this specific building block provides a robust

platform for creating extensive libraries of novel compounds for screening.[2][12]

The true power of this molecule lies in the chemical reactivity of the C5-bromine atom. It serves

as an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational

methods in modern drug discovery for creating C-C, C-N, and C-O bonds.

Key Reactions for Derivatization:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl

groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse

amine functionalities.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling

5-Bromo-1,6-dimethyl-1H-indazole

Aryl/Heteroaryl-Substituted 
 Indazole Derivative

C-C bond

Amino-Substituted 
 Indazole Derivative

C-N bond

Alkynyl-Substituted 
 Indazole Derivative

C-C bond

R-B(OH)₂ 
 (Boronic Acid)

Pd Catalyst

R₂NH 
 (Amine)

Pd Catalyst

R-C≡CH 
 (Terminal Alkyne)

Pd/Cu Catalysts

Click to download full resolution via product page

Caption: Role as a versatile scaffold in cross-coupling reactions.

This synthetic versatility allows medicinal chemists to systematically modify the indazole core,

exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and

pharmacokinetic properties of potential drug candidates. Its use has been noted in research

targeting cancer pathways and in biochemical studies involving enzyme inhibition and receptor

binding.[4]

Safety and Handling
As a laboratory chemical, 5-Bromo-1,6-dimethyl-1H-indazole should be handled with

appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if

inhaled, and can cause skin and serious eye irritation.[8] Standard personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling

should be performed in a well-ventilated area or a chemical fume hood. The compound should

be stored in a tightly sealed container under recommended cool conditions (0-8°C).[4]

Conclusion
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5-Bromo-1,6-dimethyl-1H-indazole is more than just a chemical intermediate; it is a

strategically designed tool for modern drug discovery. Its structure is optimized for versatility,

offering a stable, non-tautomerizable core and a reactive handle for diversification through

robust and reliable cross-coupling chemistry. For research teams aiming to develop novel

therapeutics, particularly kinase inhibitors for oncology, this compound represents a

foundational starting point for building libraries of complex molecules with finely-tuned

biological activities. A thorough understanding of its properties, synthesis, and reactivity is

essential for leveraging its full potential in the quest for next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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